molecular formula C5H8N4O2 B12823076 2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide

2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide

Cat. No.: B12823076
M. Wt: 156.14 g/mol
InChI Key: CQQGYYCDNAAKJF-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide typically involves the reaction of 4-aminoimidazole with N-hydroxyacetamide under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide include other imidazole derivatives such as:

  • 2-(4-Amino-1H-imidazol-1-yl)acetamide
  • 2-(4-Amino-1H-imidazol-1-yl)-N-methylacetamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-(4-aminoimidazol-1-yl)-N-hydroxyacetamide

InChI

InChI=1S/C5H8N4O2/c6-4-1-9(3-7-4)2-5(10)8-11/h1,3,11H,2,6H2,(H,8,10)

InChI Key

CQQGYYCDNAAKJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CC(=O)NO)N

Origin of Product

United States

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